Anastrozole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.5 mg/mL at 25 °C; solubility is dependent of pH in the physiological range.

6.61e-02 g/L

Synonyms

Canonical SMILES

Mechanism of Action:

Estrogen plays a crucial role in the growth of some breast cancers. Anastrozole works by inhibiting the enzyme aromatase, which is responsible for converting androgen hormones into estrogens in postmenopausal women []. By reducing estrogen levels, anastrozole can starve cancer cells that rely on estrogen for growth and proliferation.

Treatment of Postmenopausal Breast Cancer:

A significant body of research focuses on the use of anastrozole as adjuvant therapy (treatment following surgery) for postmenopausal women diagnosed with hormone-receptor positive breast cancer. Studies have shown that anastrozole can significantly reduce the risk of breast cancer recurrence compared to tamoxifen, another commonly used hormonal therapy [].

Anastrozole for Advanced or Metastatic Breast Cancer:

Scientific research also explores the use of anastrozole in treating advanced or metastatic breast cancer, where cancer cells have spread beyond the original tumor site. In these cases, anastrozole may be used alone or in combination with other therapies to slow cancer progression and improve patient outcomes [].

Investigating Anastrozole for Breast Cancer Prevention:

Some scientific studies are investigating the potential of anastrozole for preventing breast cancer in high-risk women. These studies aim to determine whether anastrozole can reduce the risk of developing breast cancer in postmenopausal women with a family history of the disease or other risk factors [].

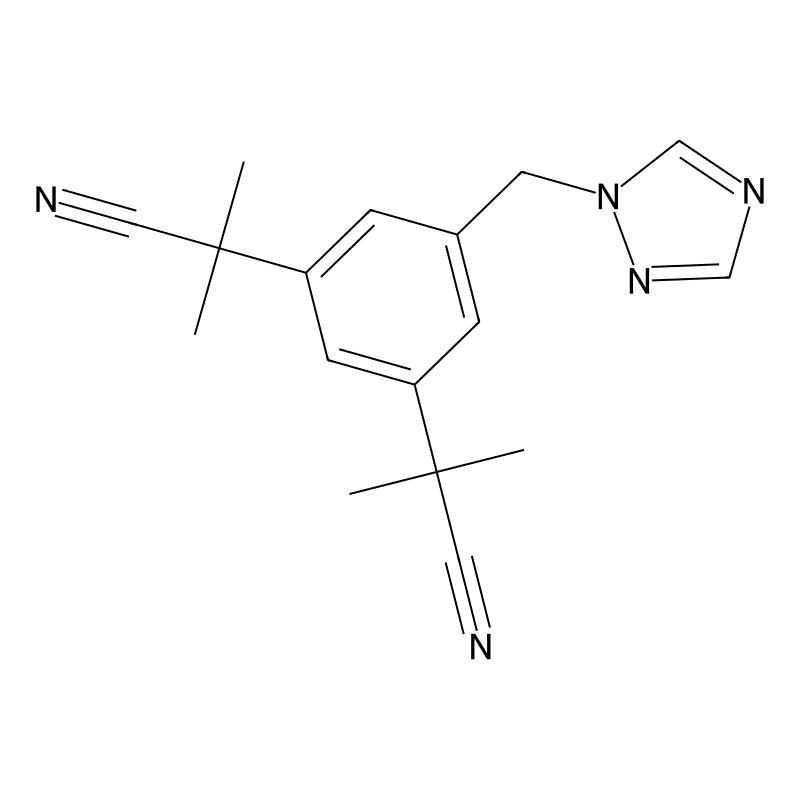

Anastrozole is a potent, non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. By inhibiting the aromatase enzyme, which converts androgens to estrogens, anastrozole significantly reduces serum estrogen levels, thereby limiting the growth of estrogen-dependent tumors. It was first patented in 1987 and approved for clinical use in 1995. The chemical formula of anastrozole is C₁₇H₁₉N₅, with a molar mass of 293.374 g/mol .

Anastrozole acts by inhibiting the aromatase enzyme. Aromatase is responsible for converting androgens, primarily androstenedione, into estrogens in postmenopausal women []. By binding to the enzyme's heme group, Anastrozole prevents the conversion, leading to a significant decrease in estrogen production. This reduction in estrogen levels slows or stops the growth of hormone-receptor positive breast cancers [].

Physical and Chemical Properties

Anastrozole is generally well-tolerated, but side effects can occur. Common side effects include hot flashes, joint pain, and bone thinning (osteoporosis) due to decreased estrogen levels []. It's important to note that Anastrozole can be harmful to pregnant or breastfeeding women, as it can affect fetal development [].

Anastrozole undergoes several metabolic transformations in the body, primarily in the liver. The main metabolic pathways include:

- N-dealkylation: This process results in the formation of triazole and other metabolites.

- Hydroxylation: This reaction leads to the production of hydroxyanastrozole.

- Glucuronidation: This pathway produces anastrozole glucuronide, which is an inactive metabolite .

The elimination half-life of anastrozole is approximately 40 to 50 hours, allowing for once-daily dosing .

Anastrozole exhibits its biological activity through competitive inhibition of the aromatase enzyme. It achieves up to 98% inhibition of aromatase at higher doses, resulting in a significant decrease in estradiol levels—by at least 85% in postmenopausal women. This reduction in estrogen is crucial for managing estrogen-dependent tumors, as it induces growth arrest and may lead to tumor cell death .

The synthesis of anastrozole involves multi-step organic reactions. Key steps include:

- Formation of the triazole ring: This is achieved through condensation reactions involving appropriate precursors.

- Benzylation: The introduction of the benzyl group occurs through electrophilic aromatic substitution.

- Final modifications: These include adjustments to functional groups to enhance potency and selectivity as an aromatase inhibitor .

Anastrozole is primarily indicated for:

- Early hormone receptor-positive breast cancer: Used as adjuvant therapy after surgery.

- Advanced or metastatic breast cancer: Particularly effective in cases that have progressed after tamoxifen treatment.

- Off-label uses may include treatment for endometrial cancer and other estrogen-dependent conditions .

Anastrozole belongs to a class of drugs known as aromatase inhibitors and shares structural similarities with other compounds. Here are some notable comparisons:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Letrozole | C₁₇H₁₉N₅ | More potent than anastrozole; used similarly for breast cancer treatment |

| Fadrozole | C₁₆H₁₉N₅ | Older compound; less selective than anastrozole |

| Vorozole | C₁₆H₁₈N₄ | Developed for similar indications but with different pharmacokinetics |

Anastrozole is particularly noted for its selectivity and efficacy in reducing estrogen levels without significant effects on adrenal steroid production, distinguishing it from some other aromatase inhibitors .

Purity

Physical Description

Color/Form

Off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.37 (est)

2.4

Appearance

Melting Point

130.14 °C

Storage

UNII

GHS Hazard Statements

H301 (39.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (59.15%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (42.25%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (94.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Gynaecomastia, McCune-Albright syndrome, Short stature due to Growth Hormone deficiency, Testotoxicosis

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Arimidex

FDA Approval: Yes

Anastrozole is approved to treat: Breast cancer in postmenopausal women who have any of the following types of breast cancer-- Early-stage , hormone receptor–positive (HR+) breast cancer. It is used in women who have already received other treatment.

Locally advanced or metastatic breast cancer that is HR+ or hormone receptor unknown (it is not known whether it is HR+ or hormone receptor–negative ). It is used as first-line therapy in these patients.

Advanced breast cancer that has gotten worse after treatment with tamoxifen citrate.

Anastrozole is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

Anastrozole is indicated for the first-line treatment of postmenopausal woman with hormone receptor positive or hormone receptor unknown locally advanced or metastatic breast cancer. It is also indicated for treatment of advanced breast cancer in postmenopausal women with disease progression following tamoxifen therapy. /Included in US product label/

Anastrozole is an option for the neoadjuvant treatment of hormone receptorpositive, locally advanced breast cancer in postmenopausal women. Two phase 2, randomized, double-blind clinical trials found anastrozole to be at least as effective as tamoxifen in response rates and rates of improved surgery. A phase 2, unpublished abstract reported no differences between neoadjuvant anastrozole and chemotherapy (doxorubicin and paclitaxel) in response rates, number of patients qualifying for breast-conserving surgery, and 3-year disease-free survival. An international expert panel recommends neoadjuvant endocrine therapy in postmenopausal women who would benefit from preoperative chemotherapy but are ineligible to receive it. Anastrozole was well-tolerated. /Not included in US product label/

Anastrozole is not recommended for use in premenopausal women. Safety and efficacy have not been established. /Included in US product label/

For more Therapeutic Uses (Complete) data for ANASTROZOLE (8 total), please visit the HSDB record page.

Pharmacology

Anastrozole is a nonsteroidal inhibitor of estrogen synthesis that resembles paclitaxel in chemical structure. As a third-generation aromatase inhibitor, anastrozole selectively binds to and reversibly inhibits aromatase, a cytochrome P-450 enzyme complex found in many tissues including those of the premenopausal ovary, liver, and breast; aromatase catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, the final step in estrogen biosynthesis. In estrogen-dependent breast cancers, ananstrozole may inhibit tumor growth. (NCI04)

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BG - Aromatase inhibitors

L02BG03 - Anastrozole

Mechanism of Action

Anastrozole is a nonsteroidal aromatase inhibitor that interferes with estradiol production in peripheral tissues. Adrenally generated androstenedione, the chief source of circulating estrogen in postmenopausal women, is converted by aromatase to estrone, which is further converted to estradiol. Growth of many breast cancer tumors containing estrogen receptors and aromatase can be promoted by estrogen.

Anastrozole is a potent and selective non-steroidal aromatase inhibitor. It significantly lowers serum estradiol concentrations and has no detectable effect on formation of adrenal corticosteroids or aldosterone.

Because estrogen acts as a growth factor for hormone-dependent breast cancer cells, anastrozole-induced reduction of serum and tumor concentrations of estrogen inhibits tumor growth and delays disease progression. Anastrozole selectively inhibits the conversion of androgens to estrogens. In postmenopausal women, ovarian secretion of estrogen declines and conversion of adrenal androgens (mainly androstenedione and testosterone) to estrone and estradiol in peripheral tissues (adipose, muscle, and liver), catalyzed by the aromatase enzyme, is the principal source of estrogens. Anastrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P-450 unit of the enzyme; suppression of estrogen biosynthesis in all tissues reduces serum concentrations of circulating estrogens, including estrone, estradiol, and estrone sulfate. Anastrozole selectively inhibits synthesis of estrogens and does not affect synthesis of adrenal corticosteroid, aldosterone, or thyroid hormone. In animals, anastrozole has not been shown to possess direct progestogenic, androgenic, or estrogenic activity, but alterations in the circulating concentrations of progesterone, androgens, and estrogens have been observed.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Hepatic metabolism accounts for approximately 85% of anastrozole elimination. Approximately 10% of the administered dosage is eliminated unchanged in the urine.

The volume of distribution of anastrozole into brain tissue in mice is 3.19 mL/g. Distribution into the CNS is limited due to the activity of P-gp efflux pumps at the blood brain barrier, of which anastrozole is a substrate.

Anastrozole's clearance is mainly via hepatic metabolism and can therefore be altered in patients with hepatic impairment - patients with stable hepatic cirrhosis exhibit an apparent oral clearance approximately 30% lower compared with patients with normal liver function. Conversely, renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for anastrozole. In volunteers with severe renal impairment, renal clearance was reduced by 50% while total clearance was only reduced by approximately 10%.

Anastrozole is well absorbed into systemic circulation following oral administration. Plasma concentrations approach steady-state at about 7 days of once-daily dosing, and steady-state concentrations are approximately 3-4 times higher than concentrations achieved after a single dose of the drug. Food does not affect the extent of oral absorption of anastrozole.

Within the therapeutic plasma concentration range, anastrozole is 40% bound to plasma proteins.

Steady-state minimum plasma concentrations averaged 25.7 and 30.4 ng/mL, respectively, in white and Japanese postmenopausal women receiving anastrozole 1 mg daily for 16 days; serum estradiol and estrone sulfate concentrations were similar between the groups.

It is not known whether anastrozole is distributed into milk in humans.

For more Absorption, Distribution and Excretion (Complete) data for ANASTROZOLE (10 total), please visit the HSDB record page.

Metabolism Metabolites

Anastrozole is extensively metabolized in the liver. Metabolism of anastrozole occurs via N-dealkylation, hydroxylation, and glucuronidation. Three metabolites of anastrozole have been identified in human plasma and urine: triazole, a glucuronide conjugate of anastrozole, and a glucuronide conjugate of hydroxyanastrozole. Triazole, the major circulating metabolite of anastrozole, lacks pharmacologic activity, and the aromatase inhibiting activity of anastrozole results principally from the parent drug. In addition, there are several minor metabolites of anastrozole, accounting for less than 5% of an administered dose, which have not been identified.

Hepatic. Metabolized mainly by N-dealkylation, hydroxylation, and glucuronidation to inactive metabolites. Primary metabolite is an inactive triazole. Route of Elimination: Hepatic metabolism accounts for approximately 85% of anastrozole elimination. Renal elimination accounts for approximately 10% of total clearance. Half Life: 50 hours

Wikipedia

Pilocarpine

Drug Warnings

Among patients receiving anastrozole as first-line therapy, thromboembolic disease was reported in 18 patients (4%), with 5 patients experiencing venous thrombosis (including pulmonary embolus, thrombophlebitis, and retinal vein thrombosis) and 13 patients experiencing coronary and/or cerebral thrombosis (including myocardial infarction, myocardial ischemia, angina pectoris, cerebrovascular accident, cerebral ischemia, and cerebral infarct). Despite its lack of estrogenic activity, there was no evidence of an increased incidence of myocardial infarction in patients receiving anastrozole compared with those receiving tamoxifen.

Among patients receiving anastrozole as second-line therapy, thromboembolic disease was reported in 3%, and thrombophlebitis occurred in 2-5%.

Among patients receiving adjuvant therapy, hot flushes (flashes) occurred less frequently in patients receiving anastrozole than in those receiving tamoxifen (35 versus 40%). Among patients receiving anastrozole as first-line or second-line therapy, hot flushes occurred in 26 or 13%, respectively.

For more Drug Warnings (Complete) data for ANASTROZOLE (35 total), please visit the HSDB record page.

Biological Half Life

Following oral administration of anastrozole in postmenopausal women, a mean terminal elimination half-life of approximately 50 hours has been reported.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Storage Conditions

Interactions

In a study conducted in 16 male volunteers, anastrozole did not alter the pharmacokinetics as measured by Cmax and AUC, and anticoagulant activity as measured by prothrombin time, activated partial thromboplastine time, and thrombin time of both R- and S-warfarin.

Co-administration of anastrozole and tamoxifen in breast cancer patients reduced anastrozole plasma concentration by 27% compared to those achieved with anastrozole alone; however, the coadministration did not affect the pharmacokinetics of tamoxifen or N-desmethyltamoxifen.

Dates

Determining the Interaction Behavior of Calf Thymus DNA with Anastrozole in the Presence of Histone H1: Spectroscopies and Cell Viability of MCF-7 Cell Line Investigations

Najmeh Zare-Feizabadi, Zeinab Amiri-Tehranizadeh, Atena Sharifi-Rad, Parisa Mokaberi, Niknaz Nosrati, Fatemeh Hashemzadeh, Hamid Reza Rahimi, Mohammad Reza Saberi, Jamshidkhan ChamaniPMID: 34165362 DOI: 10.1089/dna.2021.0052

Abstract

The interaction of calf thymus DNA (ct DNA) with anastrozole, which is acknowledged as an antineoplastic drug, has been enquired into in the absence and presence of histone H1, through the means of absorbance, fluorescence, circular dichroism spectroscopy, viscosity, thermal melting, and molecular modeling techniques. In addition, the effects of anastrozole on MCF 7 cell line have been thoroughly investigated. Fluorescence spectroscopy results have indicated that quenching mechanism of ct DNA-anastrozole are known as static quenching procedures, since the Stern-Volmer quenching constant (K) seems to face a decrease as the temperature is enhanced; this is a significant evidence for intercalative binding mode of anastrozole with ct DNA. Regarding the ternary system in the presence of H1, the constant of Stern-Volmer quenching was increased as the temperature was heightened. The thermodynamic parameters suggested that the binding could be characterized as exothermic by negative and positive enthalpy and entropy changes in both binary and ternary systems, respectively. It is vital to mention that hydrogen bonds and hydrophobic contributions play significant roles in anastrozole association to ct DNA in the absence and presence of H1. In accordance to the absorption spectroscopy and melting temperature curve outcomes, the binding mode of anastrozole with ct DNA in absence and presence of H1 was indicative of intercalative and nonintercalative bindings, respectively. The viscosity results as binary and ternary systems, which have been elucidated from a sensitive viscometer, have confirmed the fluorescence spectroscopy determinations. The intercalation of anastrozole to ct DNA seemed to be significantly related to an induced reduction in MCF-7 cell proliferation. The molecular modeling results have suggested that anastrozole could bind to H1 in ct DNA-H1 complex in ternary systems, which supports the conclusions that have been obtained from experimental data.

[Case Report of an Elderly Patient with Interstitial Pneumonia Caused by the Administration of Trastuzumab plus Anastrozole for the Treatment of Inflammatory Breast Cancer]

Tsutomu Iwata, Ryuzo Yamaguchi, Miho Furuta, Shinya Watanabe, Keiji Aizu, Shinichiro Kobayashi, Fumiya Sato, Hironori Fujieda, Yoshitaka Toyoda, Yumiko KageyamaPMID: 34006718 DOI:

Abstract

An 83‒year‒old woman received trastuzumab plus anastrozole as first‒line chemotherapy for inflammatory breast cancer in her left breast. Following the treatment, the induration and redness in her breast gradually improved; however, 2 days after receiving the 5th course of chemotherapy, she developed dyspnea and was referred to the emergency room. Her SpO2 was 88%; her KL‒6 level had increased to 2,613 U/mL; and a chest CT scan showed ground‒glass opacity in the bilateral lung fields, yielding a diagnosis of interstitial pneumonia requiring steroid pulse therapy. The dyspnea improved immediately after steroid administration, and the patient was discharged 20 days after hospitalization. Thereafter, the steroid dosage was gradually lowered to 5 mg/day. We discontinued steroid therapy after a chest CT confirmed the reduction of ground‒glass opacity. However, she was later readmitted for interstitial pneumonia for which she was readministered steroid pulse therapy. Trastuzumab‒induced interstitial pneumonia is rare, but we must be aware of the possibility that patients may develop severe pulmonary disorders or experience cardiotoxic effects.Preventing Breast Cancer Through Identification and Pharmacologic Management of High-Risk Patients

Elizabeth A Gilman, Sandhya Pruthi, Erin W Hofstatter, Dawn M MussallemPMID: 33814072 DOI: 10.1016/j.mayocp.2021.01.028

Abstract

Breast cancer remains the most common cancer in women in the United States. For certain women at high risk for breast cancer, endocrine therapy (ET) can greatly decrease the risk. Tools such as the Breast Cancer Risk Assessment Tool (or Gail Model) and the International Breast Cancer Intervention Study risk calculator are available to help identify women at increased risk for breast cancer. Physician awareness of family history, reproductive and lifestyle factors, dense breast tissue, and history of benign proliferative breast disease are important when identifying high-risk women. The updated US Preventive Services Task Force and American Society of Clinical Oncology guidelines encourage primary care providers to identify at-risk women and offer risk-reducing medications. Among the various ETs, which include tamoxifen, raloxifene, anastrozole, and exemestane, tamoxifen is the only one available for premenopausal women aged 35 years and older. A shared decision-making process should be used to increase the usage of ET and must be individualized. This individualized approach must account for each woman's medical history and weigh the benefits and risks of ET in combination with the personal values of the patient.Dual treatment of acromegaly and hormone-receptor-positive breast cancer with tamoxifen: a case report

Sasan Mirfakhraee, Alberto V Cabo Chan Jr, Niloofar Ganji, Jessica AbramowitzPMID: 33910628 DOI: 10.1186/s13256-021-02792-8

Abstract

Adjuvant endocrine therapy is recommended for the treatment of hormone-receptor-positive breast cancer. Aromatase inhibitors are associated with significant musculoskeletal adverse effects, likely through growth hormone/insulin-like growth factor 1 modulation, while tamoxifen reduces insulin-like growth factor 1 production. We describe the case of a patient who was treated successfully with tamoxifen for her hormone-receptor-positive breast cancer and acromegaly.A 57-year old White female with hormone-receptor-positive breast cancer was diagnosed with acromegaly. She received adjuvant endocrine therapy with anastrozole but could not tolerate this medication because of severe arthralgia, so she was switched to tamoxifen. Shortly after starting tamoxifen, the patient's musculoskeletal symptoms resolved and her insulin-like growth factor 1 levels normalized. She has remained in remission of her acromegaly and breast cancer since initiating tamoxifen.

This case highlights the dual benefit of tamoxifen therapy in the treatment of hormone-receptor-positive breast cancer and acromegaly. Unlike anastrozole, tamoxifen has the benefit of lowering insulin-like growth factor 1 levels, which underscores its advantage in reducing adverse musculoskeletal symptoms during the treatment of hormone-receptor-positive breast cancer. We offer the first reported use of tamoxifen monotherapy for the successful treatment of acromegaly and hormone-receptor-positive breast cancer. While tamoxifen may offer an additional, oral option for acromegaly patients who do not respond to or tolerate conventional growth-hormone-lowering therapy, additional studies are necessary.

Anastrozole and levonorgrestrel-releasing intrauterine device in the treatment of endometriosis: a randomized clinical trial

Pedro Acién, Irene Velasco, Maribel AciénPMID: 34016111 DOI: 10.1186/s12905-021-01347-9

Abstract

To study the effectiveness of an aromatase inhibitor (Anastrozole) associated with levonorgestrel-releasing intrauterine device (LNG-IUD, Mirena®) in the treatment of endometriosis.Prospective, randomized clinical trial.

University Hospital (single center). Elegibility criteria: Endometriomas > 3 × 4 cm, CA-125 > 35 U/mL and endometriosis symptoms.

Thirty-one women randomized to anastrozole + Mirena® + Conservative Surgery(CS) (n = 8), anastrozole + Mirena® + transvaginal ultrasound-guided puncture-aspiration (TUGPA) (n = 7), Mirena® + CS (n = 9), or Mirena® + TUGPA (n = 7).

Anastrozole 1 mg/day and/or only Mirena® for 6 months; CS (ovarian and fertility-sparing) or TUGPA of endometriomas one month after starting medical treatment.

Visual analogic scale for symptoms, CA-125 levels, ultrasound findings of endometriomas and recurrences.

A significant improvement in symptoms during the treatment (difference of 43%, 95% CI 29.9-56.2) occurred, which was maintained at 1 and 2 years. It was more significant in patients including anastrozole in their treatment (51%, 95% CI 33.3-68.7). For CA-125, the most significant decrease was observed in patients not taking anastrozole (73.8%, 95% CI 64.2-83.4 vs. 53.8%, 95% CI 25.7-81.6 under Mirena® + anastrozole). After CS for endometriosis, a reduction of ultrasound findings of endometriomas and long-term recurrence occurred, with or without anastrozole. At 4.2 ± 1.7 years (95% CI 3.57-4.85), 88% of the patients who underwent CS were asymptomatic, without medication or reoperation, compared to only 21% if TUGPA was performed, with or without anastrozole (p = 0.019).

Dosing anastrozole for 6 months, starting one month before CS of endometriosis, reduces significantly the painful symptoms and delays recurrence, but has no other significant advantages over the single insertion of LNG-IUD (Mirena®) during the same time. Anastrozole and/or only Mirena® associated with TUGPA are not effective.

Eudra CT System of the European Medicines Agency (London, 29-Sept-2008) Nº EudraCT: 2008-005744-17 (07/11/2008). Date of enrolment of first patient: 15/01/2009.

Aromatase inhibitor anastrozole modifies cellular functions in gingival fibroblasts and endothelial cells: possible periodontal complications of aromatase inhibitor treatment

Shiori Hasegawa, Manabu Yanagita, Mari Tatsumi, Motozo Yamashita, Masahiro Kitamura, Shinya MurakamiPMID: 33797064 DOI: 10.1111/jre.12881

Abstract

Recent studies have shown that treatment with aromatase inhibitors contributes to an increased prevalence of periodontitis.In this study, we assessed effects of the aromatase inhibitor anastrozole on cellular function of human gingival fibroblasts (HGFs) and endothelial cells.

Expression levels of collagen, extracellular matrix (ECM) proteins, matrix metalloproteinases (MMPs), and tissue inhibitors of metalloproteinases (TIMPs) were examined in HGFs exposed to anastrozole. Furthermore, inflammatory responses in HGFs cultured with anastrozole were evaluated in the presence of Porphyromonas gingivalis lipopolysaccharide. We also evaluated the vascular permeability and vascular endothelial (VE)-cadherin expression of endothelial cells exposed to anastrozole.

Anastrozole enhanced expression levels of collagen, ECM proteins, TIMPs, and inflammatory cytokines in HGFs, as well as vascular permeability of endothelial cells. In addition, anastrozole reduced expression levels of MMPs in HGFs and VE-cadherin in endothelial cells.

These results suggest that anastrozole modulates various cellular functions in HGFs and endothelial cells.

Abemaciclib in combination with endocrine therapy for East Asian patients with HR+, HER2- advanced breast cancer: MONARCH 2 & 3 trials

Masakazu Toi, Kenichi Inoue, Norikazu Masuda, Hiroji Iwata, Joohyuk Sohn, In Hae Park, Seock-Ah Im, Shin-Cheh Chen, Sotaro Enatsu, P Kellie Turner, Valérie A M André, Molly C Hardebeck, Sachi Sakaguchi, Matthew P Goetz, George W Sledge JrPMID: 33686753 DOI: 10.1111/cas.14877

Abstract

This post hoc analysis of MONARCH 2 and MONARCH 3 assesses the efficacy, safety, and pharmacokinetics (PK) of abemaciclib in combination with endocrine therapy (ET) in East Asian patients with hormone receptor positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. MONARCH 2 and MONARCH 3 are global, randomized, double-blind, phase 3 studies of abemaciclib/placebo + fulvestrant and abemaciclib/placebo + nonsteroidal aromatase inhibitor (NSAI, anastrozole or letrozole), respectively. The East Asian population comprised 212 (31.7%) of the 669 intent-to-treat (ITT) population in the MONARCH 2 trial and 144 (29.2%) of the 493 ITT patients in the MONARCH 3 trial. In the East Asian population, median progression-free survival (PFS) was significantly prolonged in the abemaciclib arm compared with placebo in both MONARCH 2 (hazard ratio [HR], 0.520; 95% confidence interval [CI], 0.362 to 0.747; P < .001; median: 21.2 vs 11.6 months) and MONARCH 3 (HR, 0.326; 95% CI, 0.200 to 0.531, P < .001; median: not reached vs 12.82 months). Diarrhea (MONARCH 2: 90%; MONARCH 3: 88%) and neutropenia (MONARCH 2: 68%; MONARCH 3: 58%) were the most frequent adverse events observed in the East Asian populations. Abemaciclib exposures and PK were similar in East Asians and the non-East Asian populations of both trials. Abemaciclib in combination with ET in the East Asian populations of MONARCH 2 and MONARCH 3 provided consistent results with the ITT populations, demonstrating improvements in efficacy with generally tolerable safety profiles for patients with HR+, HER2- advanced breast cancer.Duration of Adjuvant Aromatase-Inhibitor Therapy in Postmenopausal Breast Cancer

Michael Gnant, Florian Fitzal, Gabriel Rinnerthaler, Guenther G Steger, Sigrun Greil-Ressler, Marija Balic, Dietmar Heck, Raimund Jakesz, Josef Thaler, Daniel Egle, Diether Manfreda, Vesna Bjelic-Radisic, Ursula Wieder, Christian F Singer, Elisabeth Melbinger-Zeinitzer, Ferdinand Haslbauer, Paul Sevelda, Harald Trapl, Viktor Wette, Kerstin Wimmer, Simon P Gampenrieder, Rupert Bartsch, Stephanie Kacerovsky-Strobl, Christoph Suppan, Christine Brunner, Christine Deutschmann, Lidija Soelkner, Christian Fesl, Richard Greil, Austrian Breast and Colorectal Cancer Study GroupPMID: 34320285 DOI: 10.1056/NEJMoa2104162

Abstract

For postmenopausal women with hormone-receptor-positive breast cancer, the most effective duration for adjuvant therapy with an aromatase inhibitor remains unclear.In this prospective, phase 3 trial, we randomly assigned postmenopausal women with hormone-receptor-positive breast cancer who had received 5 years of adjuvant endocrine therapy to receive the aromatase inhibitor anastrozole for an additional 2 years (2-year group, receiving a total of 7 years) or an additional 5 years (5-year group, receiving a total of 10 years). The primary end point was disease-free survival. The primary analysis included all the patients who were still participating in the trial and who had no recurrence 2 years after randomization (i.e., when treatment in the 2-year group had ended). Secondary end points were overall survival, contralateral breast cancer, second primary cancer, and clinical bone fracture.

Among the 3484 women who were enrolled in the trial, 3208 remained in the trial without disease progression after the first 2 years of extended anastrozole treatment following randomization. Among these women, disease progression or death occurred in 335 women in each treatment group in the primary-analysis set at 8 years (hazard ratio, 0.99; 95% confidence interval [CI], 0.85 to 1.15; P = 0.90). No between-group differences occurred in most secondary end points, and subgroup analyses did not indicate differences in any particular subgroup. The risk of clinical bone fracture was higher in the 5-year group than in the 2-year group (hazard ratio, 1.35; 95% CI, 1.00 to 1.84).

In postmenopausal women with hormone-receptor-positive breast cancer who had received 5 years of adjuvant endocrine therapy, extending hormone therapy by 5 years provided no benefit over a 2-year extension but was associated with a greater risk of bone fracture. (Funded by AstraZeneca and the Austrian Breast and Colorectal Cancer Study Group; ABCSG-16/SALSA ClinicalTrials.gov number,

.).

Antiplatelet Therapy Combined with Anastrozole Induces Features of Partial EMT in Breast Cancer Cells and Fails to Mitigate Breast-Cancer Induced Hypercoagulation

Kutlwano R Xulu, Tanya N AugustinePMID: 33923802 DOI: 10.3390/ijms22084153

Abstract

Thromboembolic complications are a leading cause of morbidity and mortality in cancer patients. Cancer patients often present with an increased risk for thrombosis including hypercoagulation, so the application of antiplatelet strategies to oncology warrants further investigation. This study investigated the effects of anastrozole and antiplatelet therapy (aspirin/clopidogrel cocktail or atopaxar) treatment on the tumour responses of luminal phenotype breast cancer cells and induced hypercoagulation. Ethical clearance was obtained (M150263). Blood was co-cultured with breast cancer cell lines (MCF7 and T47D) pre-treated with anastrozole and/or antiplatelet drugs for 24 h. Hypercoagulation was indicated by thrombin production and platelet activation (morphological and molecular). Gene expression associated with the epithelial-to-mesenchymal transition (EMT) was assessed in breast cancer cells, and secreted cytokines associated with tumour progression were evaluated. Data were analysed with the PAST3 software. Our findings showed that antiplatelet therapies (aspirin/clopidogrel cocktail and atopaxar) combined with anastrozole failed to prevent hypercoagulation and induced evidence of a partial EMT. Differences in tumour responses that modulate tumour aggression were noted between breast cancer cell lines, and this may be an important consideration in the clinical management of subphenotypes of luminal phenotype breast cancer. Further investigation is needed before this treatment modality (combined hormone and antiplatelet therapy) can be considered for managing tumour associated-thromboembolic disorder.Vitamin D Compounds PRI-2191 and PRI-2205 Enhance Anastrozole Activity in Human Breast Cancer Models

Beata Filip-Psurska, Mateusz Psurski, Artur Anisiewicz, Patrycja Libako, Ewa Zbrojewicz, Magdalena Maciejewska, Michał Chodyński, Andrzej Kutner, Joanna WietrzykPMID: 33803480 DOI: 10.3390/ijms22052781

Abstract

1,25-Dihydroxycholecalciferol, the hormonally active vitamin Dmetabolite, is known to exhibit therapeutic effects against breast cancer, mainly by lowering the expression of estrogen receptors and aromatase activity. Previously, the safety of the vitamin D active metabolite (24

)-1,24-dihydroxycholecalciferol (PRI-2191) and 1,25(OH)

D

analog PRI-2205 was tested, and the in vitro activity of these analogs against different cancer cell lines was studied. We determined the effect of the two vitamin D compounds on anastrozole (An) activity against breast cancer based on antiproliferative activity, ELISA, flow cytometry, enzyme inhibition potency, PCR, and xenograft study. Both the vitamin D active metabolite and synthetic analog regulated the growth of not only estrogen receptor-positive cells (T47D and MCF-7, in vitro and in vivo), but also hormone-independent cancer cells such as SKBR-3 (HER-2-positive) and MDA-MB-231 (triple-negative), despite their relatively low VDR expression. Combined with An, PRI-2191 and PRI-2205 significantly inhibited the tumor growth of MCF-7 cells. Potentiation of the antitumor activity in combined treatment of MCF-7 tumor-bearing mice is related to the reduced activity of aromatase by both An (enzyme inhibition) and vitamin D compounds (switched off/decreased aromatase gene expression, decreased expression of other genes related to estrogen signaling) and by regulation of the expression of the estrogen receptor ERα and VDR.